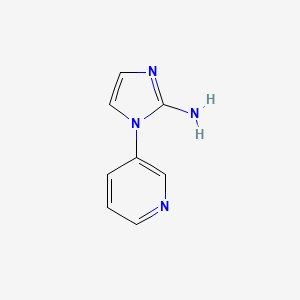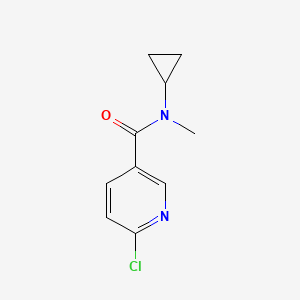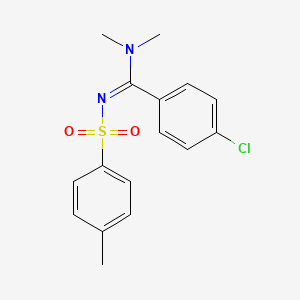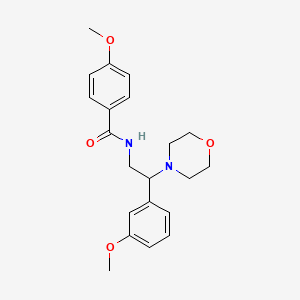
1-(Pyridin-3-yl)-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with pyridin-3-yl and imidazol-2-amine structures are often used in medicinal chemistry research . They are consistently incorporated in a diverse range of drug candidates .
Synthesis Analysis
The synthesis of similar compounds often involves the use of various catalysts . For example, magnesium oxide nanoparticles have been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The ground-state molecular geometry of similar compounds can be optimized using computational approaches . The nature of the substituent in the C6 position of the imidazo ring can influence the compound’s activity .Chemical Reactions Analysis
Pyridine-based molecules are often used in drug crafting and have shown promising anti-proliferative activity .Physical And Chemical Properties Analysis
The excitation energy of similar compounds is observed to be around 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level . The HOMO-LUMO gap is approximately 4 eV .Aplicaciones Científicas De Investigación
- Imidazo [1,5-a]pyridine serves as a structural component in numerous agrochemicals and pharmaceuticals. Researchers have explored its synthesis for decades, leading to a wide range of transformations that allow convenient access to this compound from readily available starting materials .
- The substitution pattern at positions C4, C5, and C6 of imidazo [1,5-a]pyridine makes it an attractive scaffold for antitumor agents. Approximately 15% of biomedical applications involve using this scaffold for potential cancer therapies .
- Imidazo [1,5-a]pyridine exhibits promise in materials science. Innovations have been reported in optoelectronic devices, sensors, and emitters for confocal microscopy. Its unique aromatic structure contributes to these applications .
Agrochemicals and Pharmaceuticals
Antitumor Agents
Materials Science
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . These interactions can lead to downstream effects such as modulation of enzymatic activity, alteration of cellular signaling, and changes in gene expression.
Result of Action
Imidazole derivatives are known to exert various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyridin-3-ylimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-11-4-5-12(8)7-2-1-3-10-6-7/h1-6H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCBRWIFXAIXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-1H-imidazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2814490.png)
![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)
![1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2814492.png)
![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2814494.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814497.png)

![N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2814503.png)

![N-benzyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2814507.png)
![2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B2814508.png)
![3-[(1,1-Dioxothian-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2814509.png)

